molecular formula C14H18N2O3 B5236164 1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol

1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol

Cat. No. B5236164
M. Wt: 262.30 g/mol
InChI Key: JFMRPUVOWVOWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol, also known as CGP 12177, is a beta-adrenergic receptor antagonist that is widely used in scientific research. This chemical compound is a potent and selective antagonist of beta-adrenergic receptors, which are found in various tissues throughout the body. In

Mechanism of Action

1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 acts as a competitive antagonist of beta-adrenergic receptors, which are G protein-coupled receptors that are activated by the neurotransmitter epinephrine (adrenaline) and norepinephrine (noradrenaline). By blocking the activation of these receptors, this compound 12177 reduces the effects of sympathetic nervous system stimulation, including increased heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
This compound 12177 has been shown to have a variety of biochemical and physiological effects, including reducing heart rate and blood pressure, increasing insulin sensitivity, and improving lipid metabolism. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, this compound 12177 has been shown to have effects on the central nervous system, including reducing anxiety and improving memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 in lab experiments is its high selectivity for beta-adrenergic receptors, which allows for more precise investigation of the role of these receptors in various physiological processes. However, one limitation of using this compound 12177 is its relatively short half-life, which can limit the duration of its effects in vivo.

Future Directions

There are many potential future directions for research on 1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177. One area of interest is the role of beta-adrenergic receptors in various disease states, including heart failure, diabetes, and neurodegenerative disorders. Another area of interest is the development of more selective and long-lasting beta-adrenergic receptor antagonists for use in clinical settings. Additionally, further investigation of the effects of this compound 12177 on the central nervous system could lead to the development of new treatments for mood and anxiety disorders.

Synthesis Methods

1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 can be synthesized by several methods, including the reaction of 2-methylimidazole with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol. Another method involves the reaction of 2-methylimidazole with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with epichlorohydrin.

Scientific Research Applications

1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 is widely used in scientific research to study the role of beta-adrenergic receptors in various physiological processes. This chemical compound has been used to investigate the effects of beta-adrenergic receptor blockade on cardiac function, blood pressure, and metabolism. It has also been used to study the role of beta-adrenergic receptors in the central nervous system, including their role in regulating mood, anxiety, and cognition.

properties

IUPAC Name

1-(4-methoxyphenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-11-15-7-8-16(11)9-12(17)10-19-14-5-3-13(18-2)4-6-14/h3-8,12,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMRPUVOWVOWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(COC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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